![molecular formula C7H11BF5K B15310123 Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C7H11BF5K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic chemistry, where it serves as a reagent in various coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide typically involves the reaction of 4,4-difluorocyclohexylmethyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature . The process can be summarized as follows:
- Dissolve potassium trifluoroborate in THF.
- Add 4,4-difluorocyclohexylmethyl bromide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and wash with cold THF.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.
Medicine: Explored for use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide primarily involves its role as a nucleophilic reagent in cross-coupling reactions. It interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation to form new carbon-carbon bonds . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediate complexes that facilitate the coupling process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its difluorocyclohexyl group provides steric hindrance that can influence reaction pathways and outcomes, making it particularly useful in selective synthesis .
Eigenschaften
Molekularformel |
C7H11BF5K |
|---|---|
Molekulargewicht |
240.07 g/mol |
IUPAC-Name |
potassium;(4,4-difluorocyclohexyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)3-1-6(2-4-7)5-8(11,12)13;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
GUULHALBXGNCAE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1CCC(CC1)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


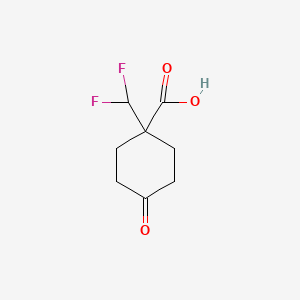

![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
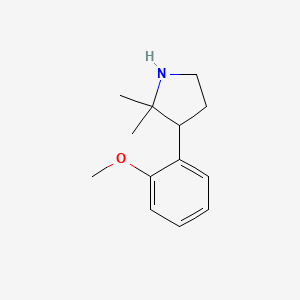
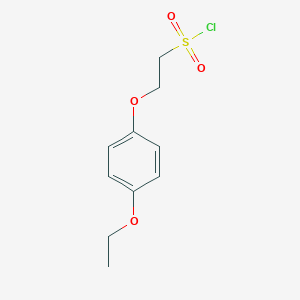
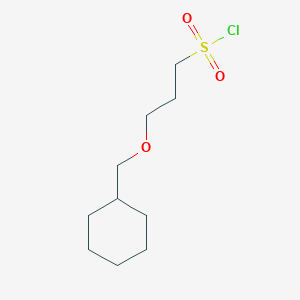
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
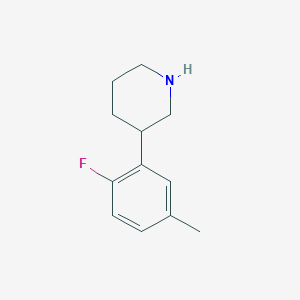



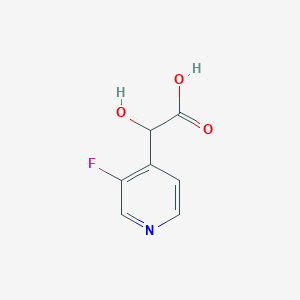
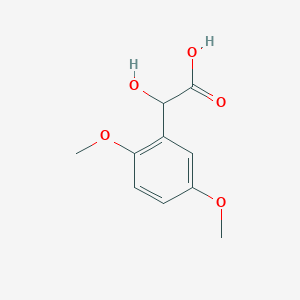
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
